molecular formula C18H32O2 B1675490 Linoleic acid CAS No. 60-33-3

Linoleic acid

Cat. No.: B1675490
CAS No.: 60-33-3
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Description

Linoleic acid is a polyunsaturated omega-6 fatty acid, chemically denoted as (9Z,12Z)-Octadeca-9,12-dienoic acid. It is an essential fatty acid, meaning that the human body cannot synthesize it and must obtain it through dietary sources. This compound is abundantly found in various vegetable oils, such as soybean, corn, and sunflower oil, and in smaller amounts in meats and dairy products . It plays a crucial role in maintaining overall health and well-being by being a key component of cell membranes and a precursor for the synthesis of various important compounds in the body .

Preparation Methods

Extraction from Natural Sources

Corn Bran-Based Extraction

A patented method (CN107586253B) utilizes corn bran, a byproduct of corn processing, to extract linoleic acid through a multi-step solvent-based process. The protocol involves:

  • Raw Material Preparation : Dried corn bran (≤8% moisture) is mixed with a solvent system (water:alcohol:alkali = 1–28:1.5–32:0.005–7.5) at a solid-to-liquid ratio of 1:3–28 (w/w).
  • Reaction and Centrifugation : The mixture undergoes agitation at 20–100°C for 0.5–24 hours, followed by centrifugation to separate the extract from residues.
  • Acidification and Solvent Extraction : The concentrated extract is acidified to pH 1.0–6.0 and treated with organic solvents (e.g., dichloromethane, ethyl acetate) to isolate this compound.
  • Distillation and Purification : Molecular distillation (80–200°C, 0.3–100 Pa) and urea inclusion (crude LA:urea:alcohol = 1:0.5–10:2–30) yield this compound with ≥92% purity.

Advantages :

  • Utilizes agricultural waste (corn bran), reducing raw material costs.
  • Solvent recycling minimizes environmental impact.
  • Co-production of ferulic acid from residual fractions enhances economic viability.

Plant Oil Extraction

This compound is conventionally extracted from plant oils such as safflower, sunflower, and soybean. These oils contain 50–80% this compound by weight, depending on the plant variety and growing conditions.

Process Overview :

  • Cold Pressing : Mechanical extraction at low temperatures preserves this compound integrity but yields lower quantities (60–70% purity).
  • Solvent Extraction : Hexane-based systems achieve higher yields (85–90% purity) but require post-processing to remove solvent residues.

Chemical Synthesis

Chemical synthesis of this compound involves triglyceride hydrolysis or esterification of glycerol with free fatty acids. While less common than extraction, it offers scalability for industrial applications.

Key Steps :

  • Saponification : Triglycerides are treated with NaOH or KOH to produce soap (fatty acid salts).
  • Acidulation : Fatty acid salts are acidified (HCl or H₂SO₄) to release free this compound.
  • Fractional Distillation : Crude this compound is distilled under vacuum (100–200°C, 10–50 Pa) to isolate the cis,cis-9,12-octadecadienoic acid isomer.

Limitations :

  • High energy consumption.
  • Risk of isomerization or oxidation during processing.

Microbial Biosynthesis

Recent advances in metabolic engineering have enabled microbial production of this compound using oleaginous yeast and bacteria.

Case Study : Yarrowia lipolytica

  • Genetic Modifications : Overexpression of Δ12-desaturase converts endogenous oleic acid to this compound.
  • Fermentation Conditions :
    • Carbon Source: Glucose (40 g/L).
    • Temperature: 28°C.
    • Yield: 1.2 g/L this compound after 120 hours.

Advantages :

  • Sustainable and scalable.
  • Avoids reliance on plant-based raw materials.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction offers a solvent-free method to obtain high-purity this compound.

Parameters :

  • Pressure: 25–35 MPa.
  • Temperature: 40–60°C.
  • Co-solvent: Ethanol (5–10% v/v) enhances lipid solubility.

Efficiency :

  • Purity: 89–94%.
  • Yield: 70–85% from safflower oil.

Purification Techniques

Molecular Distillation

Molecular distillation under reduced pressure (0.3–100 Pa) separates this compound from higher-boiling-point contaminants. Optimal conditions include a feed rate of 40–500 mL/h and scraper rotation at 150–500 rpm.

Urea Inclusion

Urea forms clathrates with saturated fatty acids, leaving this compound in the filtrate. A ratio of 1:0.5–10:2–30 (LA:urea:ethanol) at −15–35°C achieves 95–98% purity.

Comparative Analysis of Preparation Methods

Method Raw Material Yield (%) Purity (%) Environmental Impact
Corn Bran Extraction Corn bran 75–85 ≥92 Low (solvent recycle)
Microbial Synthesis Glucose 1.2 g/L 85–90 Moderate
Supercritical CO₂ Plant oils 70–85 89–94 Low
Chemical Synthesis Triglycerides 90–95 80–88 High

Environmental and Economic Considerations

  • Corn Bran Method : Reduces agricultural waste and integrates ferulic acid production, achieving a circular economy model.
  • Microbial Production : Although low-yield, genetic optimization could enhance feasibility.
  • Supercritical CO₂ : High capital costs limit small-scale applications.

Chemical Reactions Analysis

Types of Reactions: Linoleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone in the presence of catalysts.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Alcohols and acids in the presence of acid or base catalysts.

Major Products Formed:

Scientific Research Applications

Nutritional Applications

1. Cardiovascular Health
Linoleic acid is widely recognized for its role in cardiovascular health. Research indicates that replacing saturated fats with this compound can lower total and low-density lipoprotein cholesterol levels, thereby reducing the risk of coronary heart disease. A meta-analysis involving over 300,000 participants found that higher dietary this compound intake was associated with a 15% lower risk of coronary heart disease compared to lower intake levels . Additionally, randomized clinical trials have shown that substituting saturated fats with this compound-rich foods can lead to a significant decrease in cardiovascular disease risk .

2. Blood Pressure Regulation
Dietary intake of this compound may also contribute to the management of blood pressure. Studies suggest that increased consumption of this compound is linked to lower blood pressure levels in the general population . This effect is particularly relevant for individuals with hypertension, where dietary modifications can serve as a non-pharmacological intervention.

3. Cancer Research
The relationship between this compound and cancer risk remains complex and somewhat controversial. While some studies have suggested that high this compound intake may be associated with increased cancer risk, particularly breast and colorectal cancers, other research has indicated no significant correlation . A recent meta-analysis found that each 10 g/day increment in this compound consumption was associated with a 1% decrease in breast cancer risk, highlighting the need for further investigation into its role in cancer prevention .

Industrial Applications

1. Food Industry
this compound is commonly used in food production due to its emulsifying properties and ability to enhance flavor profiles. It is a key component in vegetable oils such as sunflower and safflower oil, which are widely used in cooking and food processing. The health benefits associated with these oils have led to their increased popularity among consumers seeking healthier dietary options.

2. Cosmetic and Dermatological Uses
this compound has been extensively studied for its benefits in skin health. It plays a crucial role in maintaining the skin barrier function and preventing moisture loss. Topical applications of this compound have been shown to improve skin hydration and reduce inflammation . Furthermore, it is often included in formulations aimed at treating acne due to its anti-inflammatory properties.

Case Studies

Study Focus Findings
Farvid et al. (2017)Cardiovascular DiseaseFound that higher dietary this compound intake was linked to a reduced risk of coronary heart disease .
Ramsden et al. (2016)Dietary Fat IntakeReported no beneficial effects of dietary this compound on cardiovascular disease development despite lowering cholesterol levels .
Azrad et al. (2023)Cancer RiskIndicated inconsistent associations between dietary polyunsaturated fatty acids and cancer risk; further research needed .

Comparison with Similar Compounds

Linoleic acid is often compared with other fatty acids:

    Arachidonic Acid: Another omega-6 fatty acid, but with four double bonds.

    Alpha-Linolenic Acid: An omega-3 fatty acid with three double bonds.

    Oleic Acid: A monounsaturated omega-9 fatty acid with one double bond.

This compound’s uniqueness lies in its essential role in human health, its polyunsaturated nature, and its involvement in the synthesis of bioactive lipids that regulate various physiological processes.

Biological Activity

Linoleic acid (LA), an essential polyunsaturated fatty acid (PUFA), plays a critical role in human health due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its anti-inflammatory properties, impact on chronic diseases, and implications for dietary intake.

Overview of this compound

This compound is classified as an omega-6 fatty acid and is predominantly found in vegetable oils, nuts, and seeds. It is vital for various physiological functions, including cell membrane integrity and signaling pathways. As a precursor for bioactive lipids, this compound contributes to the synthesis of eicosanoids, which are involved in inflammatory responses.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives:

  • Hydroxy Linoleic Acids : Research indicates that esters of hydroxy linoleic acids (LAHLAs) exhibit potent anti-inflammatory activity. Specifically, 13-hydroxy this compound (13-LAHLA) has been shown to suppress pro-inflammatory cytokines in macrophage cell lines, reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Mechanistic Insights : In vitro assays demonstrated that 13-LAHLA has an IC50 of approximately 20 μM in anti-inflammatory assays, indicating its potential therapeutic role in managing inflammation-related diseases .

2. Cardiovascular Health

This compound has been associated with cardiovascular benefits:

  • Risk Reduction : A case-control study found that higher levels of circulating this compound at the time of myocardial infarction were linked to a lower prevalence of ischemia-driven cardiac arrest. Each standard deviation increase in LA was associated with a 42% lower prevalence of post-myocardial infarction ventricular fibrillation .
  • Dietary Sources : Regular consumption of LA-rich foods such as nuts and seed oils has been recommended to enhance cardiovascular health .

3. Cancer Prevention

Evidence suggests that this compound may have protective effects against certain types of cancer:

  • Lymphoma Risk : A study indicated an inverse relationship between dietary this compound intake and the risk of non-Hodgkin lymphoma (NHL), particularly follicular lymphoma. The odds ratios suggested a significant protective effect associated with higher intake levels .

Research Findings and Case Studies

StudyFindingsImplications
13-LAHLA suppresses pro-inflammatory cytokines in RAW 264.7 cellsPotential therapeutic agent for inflammatory diseases
Inverse association between this compound intake and NHL riskDietary recommendations may reduce cancer risk
Higher circulating LA linked to lower prevalence of ischemia-driven cardiac eventsSupports inclusion of LA-rich foods in diets

Dietary Recommendations

The current dietary guidelines suggest a balanced intake of omega-6 fatty acids, including this compound. The Food and Agriculture Organization recommends that this compound should constitute 2.5–9% of total energy intake . This aligns with findings that increased consumption correlates with reduced risks for chronic conditions such as cardiovascular disease and type 2 diabetes.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify linoleic acid isomers in complex biological samples?

  • Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection. Calibrate instruments using certified standards (e.g., 9(E),12(E)-linoleic acid ethyl ester ). Validate purity (>98%) via nuclear magnetic resonance (NMR) and compare retention times with reference databases. For tissue samples, employ lipid extraction protocols (e.g., Folch method) to minimize matrix interference .

Q. What experimental design considerations are critical for studying this compound’s oxidation stability?

  • Answer: Control temperature, light exposure, and oxygen levels during storage. Use antioxidants (e.g., tocopherols) to isolate oxidation pathways. Quantify peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) at multiple timepoints. Include negative controls (e.g., inert atmosphere) and replicate experiments to account for batch variability .

Q. How can conflicting data on this compound’s role in obesity be resolved?

  • Answer: Analyze study designs for isomer specificity (e.g., trans-10,cis-12 vs. cis-9,trans-11 CLA), dosage variations, and subject demographics. Meta-analyses should stratify data by isomer type, study duration, and model (animal vs. human). For example, CLA reduces fat mass in rodents but shows inconsistent results in humans due to metabolic differences .

Advanced Research Questions

Q. What mechanistic approaches elucidate this compound’s role in inflammatory pathways?

  • Answer: Use in vitro models (e.g., macrophage cell lines) to measure cytokine production (IL-6, TNF-α) under this compound treatment. Combine with siRNA knockdown of receptors (e.g., PPAR-γ) to identify signaling pathways. Validate findings in transgenic animal models and correlate with lipidomics profiling .

Q. How should researchers address discrepancies in this compound’s pro- vs. anti-carcinogenic effects?

  • Answer: Conduct dose-response studies to identify biphasic effects (e.g., pro-apoptotic at high doses vs. proliferative at low doses). Use isomer-specific probes (e.g., 13-HODE for cis-9,cis-12 isomer) to track metabolic fates. Cross-reference with transcriptomic data (e.g., RNA-seq) to identify gene networks modulated by specific isomers .

Q. What methodologies optimize the reproducibility of in vivo this compound studies?

  • Answer: Standardize diets (e.g., AIN-93G with defined this compound content) and housing conditions (temperature, circadian rhythm). Use littermate controls and randomize treatment groups. For human trials, employ double-blinding and placebo-controlled designs. Adhere to NIH guidelines for preclinical reporting .

Q. Methodological Best Practices

Q. How to present this compound data effectively in publications?

  • Answer: Use tables to summarize isomer concentrations, experimental conditions, and statistical outcomes (mean ± SEM, p-values). Include chromatograms or spectra in supplementary materials. For clinical data, follow CONSORT guidelines and disclose conflicts of interest .

Q. What statistical tools are recommended for analyzing this compound dose-response relationships?

  • Answer: Apply nonlinear regression models (e.g., log-logistic curves) for IC50/EC50 calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for individual variability. Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests .

Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid
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InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
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InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H32O2
Record name LINOLEIC ACID
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Related CAS

7049-66-3, 30175-49-6, 67922-65-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, trimer
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DSSTOX Substance ID

DTXSID2025505
Record name Linoleic acid
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Molecular Weight

280.4 g/mol
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Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid
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Record name Linoleic acid
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Record name Linoleic and linolenic acid (mixture)
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Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg
Record name LINOLEIC ACID
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Solubility

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water
Record name LINOLEIC ACID
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Record name Linoleic and linolenic acid (mixture)
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Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904
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Vapor Pressure

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C
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Color/Form

Colorless oil, Colorless to straw-colored liquid

CAS No.

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4
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Melting Point

23 °F (NTP, 1992), -6.9 °C, -8.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Linoleic acid
Reactant of Route 2
Linoleic acid
Reactant of Route 3
Linoleic acid
Reactant of Route 4
Linoleic acid
Reactant of Route 5
Linoleic acid
Reactant of Route 6
Linoleic acid

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